molecular formula C13H16BrNO B11724540 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]

6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]

Cat. No.: B11724540
M. Wt: 282.18 g/mol
InChI Key: VMCHMHIUYNFYRO-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]: is a chemical compound with a unique spiro structure, which means it has two rings that are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine] typically involves the reaction of a brominated benzopyran derivative with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the spiro compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine] can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine] stands out due to its unique spiro structure, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C13H16BrNO

Molecular Weight

282.18 g/mol

IUPAC Name

6-bromospiro[3,4-dihydrochromene-2,3'-piperidine]

InChI

InChI=1S/C13H16BrNO/c14-11-2-3-12-10(8-11)4-6-13(16-12)5-1-7-15-9-13/h2-3,8,15H,1,4-7,9H2

InChI Key

VMCHMHIUYNFYRO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC3=C(O2)C=CC(=C3)Br)CNC1

Origin of Product

United States

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